BenchChemオンラインストアへようこそ!

Larotinib mesylate hydrate

EGFR TKI wild-type EGFR in vitro potency

Larotinib mesylate hydrate is a first-generation, orally bioavailable EGFR TKI with a uniquely broad ErbB inhibition profile—unlike erlotinib/gefitinib, it inhibits HER2 (IC50=253nM) and HER4 (IC50=84nM), and retains useful T790M mutant activity (45.2nM). Its multi-kinase fingerprint (RIPK2, IRAK1 off-targets) makes it essential for pan-ErbB and resistance-model studies. Clinically validated in ESCC (Phase 1b ORR 20% at 350mg QD). Choose this compound when broad target engagement and translational relevance to EGFR-amplified tumors define your research.

Molecular Formula C26H36ClFN4O11S2
Molecular Weight 699.2 g/mol
Cat. No. B12401492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarotinib mesylate hydrate
Molecular FormulaC26H36ClFN4O11S2
Molecular Weight699.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O
InChIInChI=1S/C24H26ClFN4O4.2CH4O3S.H2O/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22;2*1-5(2,3)4;/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29);2*1H3,(H,2,3,4);1H2/t22-,23+;;;
InChIKeySOZDTNWXBLYRLP-GQOINVLUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Larotinib Mesylate Hydrate: Broad-Spectrum ErbB Family TKI for Research in EGFR-Driven Oncology Models


Larotinib mesylate hydrate is a novel, orally bioavailable, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with a broad-spectrum inhibition profile across the ErbB family [1]. Preclinical characterization demonstrates that larotinib mesylate hydrate potently inhibits wild-type EGFR (IC50 = 0.611 nM) and key activating mutations (EGFR L858R IC50 = 0.563 nM; EGFR L861Q IC50 = 0.423 nM), with additional inhibitory activity against HER2 (IC50 = 253 nM) and HER4 (IC50 = 84 nM) [1]. It is currently under clinical investigation for advanced solid tumors, including esophageal squamous cell carcinoma (ESCC) with EGFR overexpression or amplification [2].

Larotinib Mesylate Hydrate: Why Pan-ErbB Inhibition Profile Precludes Simple Substitution


Larotinib mesylate hydrate is not interchangeable with other first-generation EGFR TKIs due to its distinct, broad-spectrum inhibitory profile across the ErbB family and other kinases [1]. Unlike erlotinib or gefitinib, which are primarily selective for EGFR, larotinib mesylate hydrate exhibits meaningful inhibitory activity against HER2 and HER4, and it retains moderate activity against the T790M resistance mutation [1]. This multi-targeted profile, which includes off-target inhibition of kinases such as RIPK2 and IRAK1, may contribute to both its efficacy and its unique safety and resistance profile, making it a distinct entity for research applications requiring a pan-ErbB inhibitor or in models where broad kinase inhibition is desired [1].

Larotinib Mesylate Hydrate: Quantitative Differential Evidence vs. Approved EGFR TKIs


Larotinib Mesylate Hydrate Wild-Type EGFR Potency vs. Erlotinib and Gefitinib

In a cell-free enzymatic assay, larotinib mesylate hydrate demonstrated an IC50 of 0.611 nM against wild-type EGFR. This potency is 3-fold greater than that of erlotinib and 37-fold greater than that of gefitinib, as reported in the same literature sources [1]. This quantitative difference in target engagement potency establishes a clear differentiation from these two widely used first-generation EGFR TKIs.

EGFR TKI wild-type EGFR in vitro potency erlotinib gefitinib

Larotinib Mesylate Hydrate Pan-ErbB Inhibition vs. Selective First-Generation EGFR TKIs

Unlike first-generation EGFR TKIs such as erlotinib and gefitinib, which are highly selective for EGFR, larotinib mesylate hydrate exhibits a broad-spectrum inhibitory profile against multiple ErbB family members. In addition to potent EGFR inhibition, it also inhibits HER2 (IC50 = 253 nM) and HER4 (IC50 = 84 nM) in cell-free assays [1]. This broader profile is distinct and may confer different biological activity in models where HER2 or HER4 signaling is relevant.

ErbB family HER2 HER4 multi-kinase inhibitor erlotinib gefitinib

Larotinib Mesylate Hydrate T790M Resistance Mutation Activity vs. Erlotinib and Gefitinib

A common resistance mechanism to first-generation EGFR TKIs is the acquired T790M gatekeeper mutation, against which erlotinib and gefitinib show no meaningful activity. Larotinib mesylate hydrate retains moderate inhibitory activity against EGFR T790M, with an IC50 of 45.2 nM in a cell-free assay [1]. This contrasts sharply with erlotinib and gefitinib, which are known to be inactive against this mutation (IC50 > 4 µM) [2].

EGFR T790M resistance mutation first-generation TKI erlotinib gefitinib

Larotinib Mesylate Hydrate Clinical Efficacy in EGFR-Overexpressing ESCC

In a phase 1b clinical trial (NCT03888092) of patients with advanced, pre-treated ESCC and EGFR overexpression or amplification, larotinib mesylate at 350 mg QD achieved an investigator-assessed overall response rate (ORR) of 20.0% (10/50) and a median overall survival (OS) of 8.0 months [1]. This is a unique clinical dataset for an EGFR TKI in this specific biomarker-defined ESCC population, which is not a common indication for approved EGFR TKIs like erlotinib or gefitinib.

esophageal squamous cell carcinoma ESCC EGFR overexpression clinical trial phase 1b

Larotinib Mesylate Hydrate: Recommended Research and Preclinical Application Scenarios


In Vitro and In Vivo Oncology Models Requiring Potent Wild-Type EGFR Inhibition with a Broad Kinase Profile

Given its high potency against wild-type EGFR (IC50 = 0.611 nM) and its additional inhibitory activity against HER2, HER4, and other kinases (RIPK2, IRAK1), larotinib mesylate hydrate is ideally suited for preclinical studies where a pan-ErbB or multi-kinase inhibitor is required [1]. This is particularly relevant for cancer cell lines or xenograft models with complex kinase signaling dependencies that may not respond to highly selective EGFR inhibitors.

Research on Acquired Resistance to First-Generation EGFR TKIs Involving T790M Mutation

Larotinib mesylate hydrate's moderate but measurable activity against the T790M gatekeeper mutation (IC50 = 45.2 nM) makes it a valuable tool compound for investigating resistance mechanisms and combination strategies in preclinical models where first-generation TKIs (erlotinib, gefitinib) fail [1]. It can serve as a comparator or baseline agent in studies evaluating next-generation T790M-selective inhibitors.

Preclinical Development for EGFR-Driven Esophageal Squamous Cell Carcinoma (ESCC)

Clinical data from a phase 1b trial demonstrate that larotinib mesylate exhibits promising anti-tumor activity in ESCC patients with EGFR overexpression or amplification, achieving a 20% ORR at 350 mg QD [2]. This positions the compound as a relevant and clinically-backed tool for researchers developing new therapies or biomarkers for this difficult-to-treat malignancy.

Comparative Studies with Other ErbB Family Inhibitors (e.g., Afatinib)

Larotinib mesylate hydrate's distinct inhibitory profile across EGFR mutants (L858R: 0.563 nM; L861Q: 0.423 nM) and its activity against HER2/HER4 [1] make it a valuable comparator for studies evaluating the therapeutic window and target selectivity of other pan-ErbB inhibitors, such as the irreversible inhibitor afatinib. Its unique kinase selectivity fingerprint may reveal differences in cellular response and toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Larotinib mesylate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.